molecular formula C8H10ClNO2 B2769134 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide CAS No. 75228-67-0

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide

Cat. No.: B2769134
CAS No.: 75228-67-0
M. Wt: 187.62
InChI Key: FAGBTYDGNLOABD-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide is a chemical compound of interest in synthetic and pharmacological research. As a chloroacetamide derivative featuring a furanylmethyl group, it is primarily utilized as a synthetic intermediate or building block for the development of more complex molecules. Compounds containing a furan ring are prevalent in various research fields. Many furan-containing molecules are investigated for their biological activities, and their properties are often influenced by cytochrome P450 catalyzed oxidation of the furan ring. This metabolic pathway can generate reactive intermediates, such as epoxides or cis -enediones, which are electrophilic species capable of alkylating cellular nucleophiles like proteins . The specific structure of the furan substituents determines the nature of the reactive metabolite and its subsequent interactions, making structural analogs valuable tools for studying bioactivation mechanisms and toxicity pathways . The reactive chloroacetamide group in this compound makes it a versatile reagent for designing molecules that target specific enzymes or biological pathways. Researchers may employ this chemical in the synthesis of potential enzyme inhibitors or in structure-activity relationship (SAR) studies. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Based on data from a closely related compound, 2-chloro-N-(furan-2-ylmethyl)acetamide, this material may be harmful if swallowed, cause skin irritation, and cause serious eye damage . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, including gloves and eye/face protection .

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGBTYDGNLOABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide typically involves the reaction of furan-2-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with N-methylamine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of N-(furan-2-ylmethyl)-N-methyl-2-aminoethanol.

Scientific Research Applications

Pharmaceutical Development

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into derivatives that exhibit biological activity, making it a candidate for drug development targeting specific diseases .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity, particularly due to the chloro group, enables it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities .

Biological Studies

Research has indicated that this compound may possess antimicrobial properties and could be investigated for its role in enzyme inhibition and receptor binding studies. Its interactions with biological targets can lead to significant insights into its potential therapeutic effects .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials with specific properties. The compound's versatility allows it to be used in formulations requiring specific chemical characteristics .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Study 1: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship indicated that modifications to the furan ring could enhance efficacy .

Study 2: Enzyme Inhibition

Investigations into its role as an enzyme inhibitor revealed that this compound could effectively inhibit specific lipoxygenases, which are crucial in inflammatory processes. This finding suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring may interact with biological receptors or enzymes, modulating their activity. The compound’s overall effect is determined by the combined actions of these interactions at the molecular level.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties of 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties Reference
This compound Furan-2-ylmethyl, methyl 202.66* Not reported; predicted similar to analogs
2-Chloro-N-phenylacetamide Phenyl 183.62 MP: ~120–125°C; forms hydrogen-bonded chains in crystals
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl 201.63 Intramolecular C–H···O interactions
2-Chloro-N-(6-chloropyridin-3-ylmethyl)-N-methylacetamide 6-Chloropyridinylmethyl, methyl 247.12 Used in pesticide research; halogen enhances stability
2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide 2-Chloro-6-fluorobenzyl, methyl 274.71 High lipophilicity; potential herbicide
2-Cyano-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl, cyano 164.16 MP: 135–137°C; used in heterocyclic synthesis

*Calculated based on molecular formula C₉H₁₁ClNO₂.

Key Observations :

  • Furan vs.
  • Halogen Effects : Chlorine and fluorine substituents (e.g., in ) increase molecular weight and lipophilicity, improving membrane permeability in agrochemical applications.
  • Methyl Group : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to NH-containing analogs (e.g., ), possibly affecting solubility.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : For N-benzyl-N-(furan-2-ylmethyl)acetamide, ν(C=O) appears at 1671 cm⁻¹, consistent with acetamide carbonyls . The target compound would exhibit similar absorption.
  • NMR Data : In N-(4-fluorophenyl)acetamide analogs, chemical shifts for CH₂Cl and NH are observed at δ 4.2–4.5 ppm and δ 8.0–10.0 ppm, respectively .
  • Crystal Packing : 2-Chloro-N-phenylacetamide forms infinite chains via N–H···O hydrogen bonds , while halogenated derivatives (e.g., ) may exhibit denser packing due to van der Waals interactions.

Biological Activity

2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features, including a chloro group and a furan ring, contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol. The compound features:

  • A chloroacetamide functional group.
  • A furan ring, which is known for its reactivity in biological systems.

These structural components allow for various chemical modifications, enhancing its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Nucleophilic Substitution Reactions : The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
  • Receptor Interaction : The furan ring may interact with biological receptors or enzymes, modulating their activity and potentially influencing metabolic pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies have investigated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The presence of the furan moiety enhances its interaction with microbial targets, leading to effective inhibition .

Herbicidal Activity

Compounds within the chloroacetamide class, including this compound, have been reported to exhibit herbicidal properties. They function as pre-emergence herbicides that effectively control seedling growth in crops such as corn and soybeans. The mechanism involves interference with metabolic pathways in target organisms.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes, such as monoamine oxidase (MAO). For instance, derivatives related to this compound have shown selective inhibition against MAO-B with significant potency (IC50 values in the low micromolar range). This suggests potential applications in treating neurological disorders where MAO inhibition is beneficial .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Herbicidal Efficacy : Field studies revealed that this compound effectively reduced weed populations in agricultural settings when applied at pre-emergence stages.
    Application Rate (kg/ha)Weed Control (%)
    0.575
    1.090
  • Enzyme Inhibition Studies : The compound's derivatives were tested for MAO inhibition, showing varying degrees of selectivity and potency.
    Compound NameIC50 (µM)Selectivity Ratio
    This compound5.16>19
    Clorgyline (MAO-A)60-

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes reacting chloroacetyl chloride with a furan-substituted amine (e.g., furfurylmethyl-methylamine) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature (0–25°C) critically affect yield and purity. For example, highlights a similar synthesis using sodium azide and reflux conditions for azidoacetamides, which can be adapted by substituting NaN₃ with furan-containing amines . Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) . Yields for analogous compounds range from 60% to 82%, depending on reactant ratios and solvent polarity .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, gradient elution with hexane:ethyl acetate) is effective for removing unreacted starting materials. For crystalline products, recrystallization in ethanol or heptane enhances purity, as demonstrated in for trifluoroethyl-substituted acetamides . Impurity profiles should be verified via HPLC or GC-MS.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for furan protons (δ 6.2–7.4 ppm), methyl groups (N–CH₃ at δ 2.8–3.1 ppm), and chloroacetamide CH₂ (δ 3.8–4.2 ppm). provides analogous NMR data for trichloroethylacetamide derivatives, highlighting distinct CH₂ and aromatic proton shifts .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines, azides, or thiols. Density Functional Theory (DFT) studies on related compounds ( ) suggest that solvent polarity and steric hindrance from the furan-methyl group influence activation energy . Kinetic experiments (e.g., varying nucleophile concentration) can quantify rate constants, as shown in for trichloroethylacetamide derivatives .

Q. How does the furan moiety influence the compound’s biological activity or metabolic stability?

  • Methodological Answer : The furan ring may enhance π-π stacking with biological targets (e.g., enzymes) but could introduce metabolic liabilities due to oxidative susceptibility. In vitro assays (e.g., cytochrome P450 inhibition) and molecular docking simulations (using AutoDock Vina) are recommended. and note that substituents like trifluoroethyl or methyl groups alter antifungal activity and pharmacokinetics, suggesting similar structure-activity relationship (SAR) studies for the furan analog .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during storage or experimental use?

  • Methodological Answer : Hydrolysis of the chloroacetamide group is minimized by storing the compound under anhydrous conditions (desiccator, argon atmosphere) and avoiding protic solvents. Stability studies in buffered solutions (pH 4–9) at 25°C, monitored via HPLC, can identify degradation pathways. recommends safety protocols (e.g., P264+P280 gloves) to prevent moisture exposure .

Contradictions and Limitations

  • and describe conflicting yields for azide vs. trichloroethyl derivatives, emphasizing the need for condition optimization .
  • Computational models () may not fully account for steric effects from the furan ring, requiring experimental validation .

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